Phytochelatin 5 (TFA)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

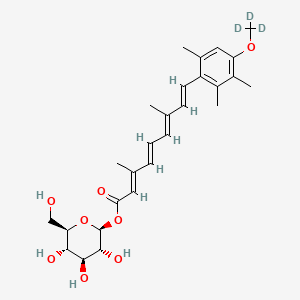

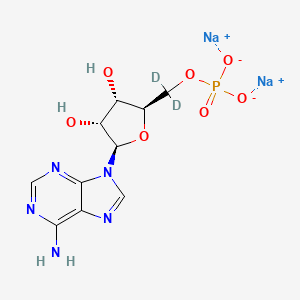

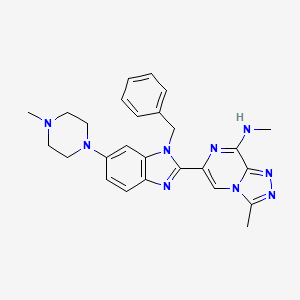

Phytochelatin 5 (TFA) is a metal-binding compound synthesized by plants. It is part of the phytochelatin family, which are small peptides rich in cysteine residues. These peptides play a crucial role in the detoxification of heavy metals in plants by chelating metal ions and facilitating their sequestration into vacuoles .

准备方法

Synthetic Routes and Reaction Conditions

Phytochelatin 5 (TFA) can be synthesized through enzymatic processes involving phytochelatin synthase. This enzyme catalyzes the production of phytochelatins from glutathione in the presence of heavy metals. The reaction conditions typically involve a buffered solution with a pH suitable for enzyme activity, often around neutral pH .

Industrial Production Methods

Industrial production of phytochelatin 5 (TFA) is not widely established due to its primary occurrence in plants. biotechnological approaches involving the expression of phytochelatin synthase in microbial systems could be explored for large-scale production. This would involve the cultivation of genetically modified microorganisms under controlled conditions to produce the desired peptide .

化学反应分析

Types of Reactions

Phytochelatin 5 (TFA) primarily undergoes chelation reactions with heavy metal ions. The thiol groups in the cysteine residues of phytochelatin 5 (TFA) have a high affinity for metal ions, forming stable complexes. This chelation process is crucial for the detoxification of metals such as cadmium, lead, and mercury .

Common Reagents and Conditions

The chelation reactions typically occur in the presence of heavy metal ions and a suitable buffer system to maintain the pH. Common reagents include metal salts such as cadmium chloride, lead nitrate, and mercuric chloride. The reactions are usually carried out at physiological pH and temperature to mimic the natural conditions in plants .

Major Products Formed

The major products formed from the chelation reactions are metal-phytochelatin complexes. These complexes are then transported into vacuoles within plant cells, where they are sequestered to prevent toxicity .

科学研究应用

Phytochelatin 5 (TFA) has several scientific research applications, particularly in the fields of environmental science, biology, and biotechnology. Some of the key applications include:

Phytoremediation: Phytochelatin 5 (TFA) is used in the study of phytoremediation, a process where plants are used to remove or neutralize contaminants from the environment.

Heavy Metal Detoxification: Research on phytochelatin 5 (TFA) helps in understanding the mechanisms of heavy metal detoxification in plants.

作用机制

Phytochelatin 5 (TFA) exerts its effects through the chelation of heavy metal ions. The thiol groups in the cysteine residues bind to metal ions, forming stable complexes. These complexes are then transported into vacuoles within plant cells, where they are sequestered to prevent interference with cellular processes. The primary molecular target of phytochelatin 5 (TFA) is the metal ion, and the pathway involved includes the synthesis of phytochelatins by phytochelatin synthase and the subsequent transport of metal-phytochelatin complexes into vacuoles .

相似化合物的比较

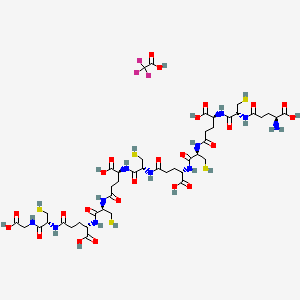

Phytochelatin 5 (TFA) is part of a family of phytochelatins, which vary in the number of repeating γ-glutamylcysteine units. Similar compounds include:

Phytochelatin 2 (TFA): Contains two γ-glutamylcysteine units.

Phytochelatin 3 (TFA): Contains three γ-glutamylcysteine units.

Phytochelatin 4 (TFA): Contains four γ-glutamylcysteine units.

The uniqueness of phytochelatin 5 (TFA) lies in its higher number of γ-glutamylcysteine units, which may provide it with a greater capacity for metal binding compared to shorter phytochelatins .

属性

分子式 |

C44H66F3N11O24S5 |

|---|---|

分子量 |

1350.4 g/mol |

IUPAC 名称 |

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C42H65N11O22S5.C2HF3O2/c43-17(38(66)67)1-6-27(54)46-23(13-77)34(62)50-19(40(70)71)3-8-29(56)48-25(15-79)36(64)52-21(42(74)75)5-10-31(58)49-26(16-80)37(65)53-20(41(72)73)4-9-30(57)47-24(14-78)35(63)51-18(39(68)69)2-7-28(55)45-22(12-76)33(61)44-11-32(59)60;3-2(4,5)1(6)7/h17-26,76-80H,1-16,43H2,(H,44,61)(H,45,55)(H,46,54)(H,47,57)(H,48,56)(H,49,58)(H,50,62)(H,51,63)(H,52,64)(H,53,65)(H,59,60)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75);(H,6,7)/t17-,18-,19-,20-,21-,22-,23-,24-,25-,26-;/m0./s1 |

InChI 键 |

CDOPOAQIRITPNC-LEOSAWOUSA-N |

手性 SMILES |

C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |

规范 SMILES |

C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one](/img/structure/B12414863.png)

![3,5-Dimethyl-4-{[2-({1-[4-(methylsulfonyl)benzyl]piperidin-4-yl}amino)pyrimidin-4-yl]oxy}benzonitrile](/img/structure/B12414894.png)

![4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione-d5](/img/structure/B12414904.png)